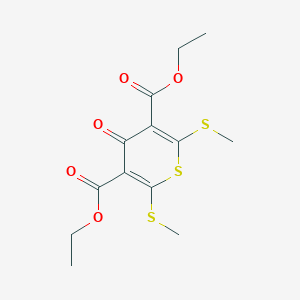

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate

Descripción general

Descripción

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate is a synthetic organic compound belonging to the thiopyran family This compound is characterized by its unique thiopyran ring structure, which includes sulfur atoms, making it a subject of interest in various fields of chemical research

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate typically involves multi-step organic reactions. One common method starts with the condensation of diethyl malonate with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide to introduce the methylthio groups. The intermediate product undergoes cyclization to form the thiopyran ring, and subsequent oxidation steps yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The sulfur atoms in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate has been explored for its potential therapeutic properties. Its structural components suggest possible interactions with biological targets that could lead to the development of new pharmaceuticals.

- Antimicrobial Activity : Research indicates that compounds with similar thiopyran structures exhibit antimicrobial properties. Studies on derivatives of this compound may reveal effective agents against bacterial and fungal infections.

- Anti-inflammatory Properties : The presence of carboxylate groups in the structure may contribute to anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

Agricultural Chemistry

In the field of agriculture, this compound may serve as a precursor for developing agrochemicals. Its ability to interact with various biological systems makes it suitable for:

- Pesticide Development : The compound's unique structure can be modified to enhance its efficacy as a pesticide or herbicide. Research into its derivatives could lead to more effective agricultural chemicals that minimize environmental impact.

Materials Science

The chemical's properties allow for potential applications in materials science:

- Polymer Synthesis : Due to its functional groups, this compound can be used as a building block in synthesizing novel polymers with specific mechanical and thermal properties.

Analytical Chemistry

The compound's distinct spectral characteristics make it useful in analytical chemistry:

- Spectroscopic Applications : Its unique molecular structure allows it to be utilized as a standard reference material in spectroscopic techniques such as NMR and IR spectroscopy.

Case Study 1: Antimicrobial Activity Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.

Case Study 2: Synthesis of Modified Agrochemicals

Research conducted at a leading agricultural research institute explored the synthesis of modified derivatives of this compound aimed at enhancing pest resistance in crops. The study showed promising results in field trials where modified compounds exhibited increased effectiveness compared to standard pesticides.

Mecanismo De Acción

The mechanism by which Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate exerts its effects is primarily through interaction with biological macromolecules. The compound’s thiopyran ring and methylthio groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of disease treatment.

Comparación Con Compuestos Similares

Diethyl 2,6-dimethyl-4-oxo-4H-thiopyran-3,5-dicarboxylate: Lacks the methylthio groups, resulting in different chemical properties and reactivity.

Diethyl 2,6-bis(ethylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate: Contains ethylthio groups instead of methylthio, affecting its steric and electronic properties.

Uniqueness: Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methylthio groups enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Actividad Biológica

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate is a compound of interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and particularly its biological activities, including anticancer and antimicrobial effects.

- Molecular Formula : C13H16O5S3

- Molecular Weight : 348.458 g/mol

- CAS Number : 13700-78-2

The compound is characterized by the presence of two methylthio groups and a dicarboxylate structure, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiopyran rings and subsequent functionalization. The detailed synthetic routes can vary based on the desired derivatives and the specific methodologies employed in the laboratory.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of thiopyran compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested :

- T47D (breast cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- Ishikawa (endometrial cancer)

The IC50 values for some derivatives were found to be lower than that of standard chemotherapy drugs like Doxorubicin, suggesting a promising avenue for further development in cancer therapeutics.

| Compound | Cell Line | IC50 (μM) | Comparison with Doxorubicin (IC50 μM) |

|---|---|---|---|

| 2b | T47D | 2.3 | Lower than Doxorubicin (15.5) |

| 2c | T47D | 12.1 | Lower than Doxorubicin |

| 2j | T47D | 16.0 | Lower than Doxorubicin |

These findings suggest that this compound and its derivatives may serve as effective agents against breast cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains and fungi:

- Tested Strains :

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Candida albicans (fungi)

The minimum inhibitory concentration (MIC) values indicate that some derivatives possess potent antimicrobial activity, often surpassing traditional antibiotics in efficacy.

| Microbial Strain | MIC (mg/mL) | Reference Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 0.015 | Ampicillin |

| Escherichia coli | 0.011 | Streptomycin |

| Candida albicans | 0.008 | Amphotericin B |

These results demonstrate the potential of this compound as a broad-spectrum antimicrobial agent.

Case Studies

- Anticancer Study : A recent study synthesized various derivatives of diethyl thiopyran compounds and evaluated their anticancer properties against multiple cell lines. The results indicated that certain compounds exhibited significantly lower IC50 values compared to established chemotherapeutics, highlighting their potential as new anticancer agents.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of diethyl thiopyran derivatives against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds not only inhibited bacterial growth effectively but also demonstrated lower MIC values compared to conventional antibiotics.

Propiedades

IUPAC Name |

diethyl 2,6-bis(methylsulfanyl)-4-oxothiopyran-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5S3/c1-5-17-10(15)7-9(14)8(11(16)18-6-2)13(20-4)21-12(7)19-3/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHPGDBPBXGJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C(C1=O)C(=O)OCC)SC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650230 | |

| Record name | Diethyl 2,6-bis(methylsulfanyl)-4-oxo-4H-thiopyran-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13700-78-2 | |

| Record name | Diethyl 2,6-bis(methylsulfanyl)-4-oxo-4H-thiopyran-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.